Clomiphene-d5 N-Oxide

Description

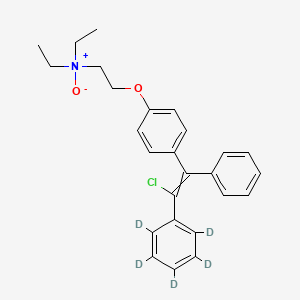

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO2/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/i6D,9D,10D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHWCZITRQNIPM-HKNPMVLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC[N+](CC)(CC)[O-])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Methodologies for Isotopically Labeled N Oxides

Retrosynthetic Analysis and Design of Deuterated Precursors for Clomiphene-d5 N-Oxide

A retrosynthetic approach to this compound dictates a multi-step strategy that logically disconnects the target molecule into simpler, more readily available precursors. The primary disconnections for this compound are the N-O bond, the ether linkage to the diethylaminoethyl side chain, and the carbon-carbon bonds forming the tetrasubstituted olefin core.

The key to the synthesis is the timely and efficient incorporation of the deuterium-labeled moiety. The target molecule contains a pentadeuterated phenyl ring (phenyl-d5). Therefore, the retrosynthetic analysis must prioritize a pathway that utilizes a deuterated starting material, such as benzene-d6 (B120219), to construct one of the phenyl groups of the triphenylethylene (B188826) scaffold.

A plausible retrosynthetic pathway is as follows:

N-O Bond Disconnection: The final step is the N-oxidation of the tertiary amine of Clomiphene-d5. This identifies Clomiphene-d5 as the immediate precursor.

Side Chain Disconnection: The ether linkage can be disconnected, leading to a deuterated triphenylethylene phenol (B47542) and a 2-chloro-N,N-diethylethanamine synthon.

Triphenylethylene Core Disconnection: The core can be assembled through various methods, such as a McMurry coupling of two different ketones or, more commonly, through the addition of an organometallic reagent to a ketone precursor. For this synthesis, a Grignard reaction is a viable approach. This leads to a key diaryl ketone intermediate and a deuterated benzyl (B1604629) halide or a similar organometallic species. The critical deuterated precursor is identified here as a phenyl-d5 magnesium halide (a Grignard reagent) or a similar nucleophile, which is derived from bromobenzene-d5 (B116778).

This analysis establishes that the synthesis of the deuterated clomiphene skeleton is the core challenge, with the final N-oxidation being a relatively standard transformation. The design of the deuterated precursor, therefore, focuses on the synthesis of a reactive phenyl-d5 synthon that can be efficiently integrated into the molecular framework.

Synthetic Pathways for the N-Oxidation of Clomiphene Analogues

The conversion of a tertiary amine to its corresponding N-oxide is a well-established and generally high-yielding oxidation reaction. wikipedia.orglibretexts.org The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking an oxygen atom from an oxidizing agent. pearson.com

A variety of oxidizing agents can be employed for the N-oxidation of tertiary amines like Clomiphene-d5. The choice of reagent often depends on factors such as substrate compatibility, desired reaction rate, and ease of purification. Hydrogen peroxide is a common and environmentally benign choice, often used in aqueous solutions. google.com Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective and widely used in organic solvents like dichloromethane (B109758) (DCM). wikipedia.org

Optimization of reaction conditions is crucial for maximizing the yield and minimizing side products. Key parameters to consider include:

Stoichiometry: A slight excess of the oxidizing agent is typically used to ensure complete conversion of the starting amine.

Temperature: These oxidations are often performed at or below room temperature to control the reaction rate and prevent over-oxidation or degradation of the product.

Solvent: The choice of solvent depends on the solubility of the amine and the oxidizing agent. Common solvents include water, methanol, and chlorinated hydrocarbons.

pH: For reactions using hydrogen peroxide, the pH can influence the reaction rate. google.com

| Oxidizing Agent | Typical Solvent | Typical Temperature | Key Characteristics |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Water, Methanol | 0 °C to RT | Cost-effective, environmentally friendly byproduct (water). pearson.comepa.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) | DCM, Chloroform | 0 °C to RT | Highly efficient, good for substrates not soluble in aqueous media. wikipedia.org |

| Caro's Acid (Peroxymonosulfuric acid) | Aqueous solutions | 0 °C | A very powerful oxidizing agent. wikipedia.org |

| Ozone (O₃) | DCM, Methanol | -78 °C | Requires specialized equipment. |

For a molecule like clomiphene, which contains a single tertiary amine, regioselectivity is not a concern as the oxidation will occur at the available nitrogen atom. However, stereoselectivity can be a relevant consideration. When a tertiary amine with three different substituents is oxidized, the resulting N-oxide has a stereogenic nitrogen center. libretexts.org Clomiphene's diethylamino group means two substituents on the nitrogen are identical (ethyl groups), so the resulting N-oxide is achiral at the nitrogen center.

In cases where the nitrogen atom is a prochiral center, diastereoselective oxidation can sometimes be achieved if there is another stereocenter in the molecule or if a chiral oxidizing agent is used. liverpool.ac.uk The stereochemical outcome can be influenced by steric hindrance or directing groups within the substrate that guide the approach of the oxidizing agent. liverpool.ac.uk For Clomiphene-d5, which is typically synthesized and used as a mixture of (E) and (Z) isomers, the N-oxidation would produce the corresponding N-oxides of both geometric isomers.

Deuterium (B1214612) Incorporation Techniques for Site-Specific Labeling

The site-specific introduction of deuterium is a cornerstone of this synthesis. The goal is to produce a phenyl-d5 moiety that can be incorporated into the clomiphene skeleton. Late-stage C-H activation is a powerful tool for deuterium labeling, but for creating a perdeuterated ring, building the molecule from a deuterated starting material is often more practical. acs.org

The synthesis of deuterated aromatic compounds can be achieved through several methods. A common laboratory-scale method for preparing benzene-d6 is through hydrogen-deuterium exchange (H/D exchange) reactions.

Acid-Catalyzed Exchange: Aromatic compounds can be deuterated by treatment with a strong deuterated acid, such as D₂SO₄ in D₂O. youtube.com The electrophilic aromatic substitution mechanism allows for the exchange of all aromatic protons for deuterons, especially when a large excess of the deuterium source is used. youtube.com

Metal-Catalyzed Exchange: Transition metal catalysts, such as platinum, palladium, or iridium complexes, are highly effective for promoting H/D exchange. tn-sanso.co.jpprinceton.edu These methods often use D₂O as the deuterium source and can be performed under milder conditions than strong acid catalysis. google.com Flow synthesis methods using platinum on alumina (B75360) catalysts with D₂O have also been developed for efficient deuteration. tn-sanso.co.jp

From benzene-d6, bromobenzene-d5 can be synthesized via electrophilic bromination, providing the key synthon needed for integration into the clomiphene structure.

| Method | Deuterium Source | Catalyst/Reagent | Typical Conditions |

|---|---|---|---|

| Acid-Catalyzed H/D Exchange | D₂O | D₂SO₄ | Elevated temperature. youtube.com |

| Metal-Catalyzed H/D Exchange | D₂O | Platinum or Palladium on Carbon (Pt/C, Pd/C) | High temperature and pressure. google.com |

| Homogeneous Metal Catalysis | D₂O or D₂ gas | Iridium or Rhodium complexes | Mild temperatures. acs.orgsnnu.edu.cn |

| Zeolite-Catalyzed Exchange | Benzene-d6 | H-Zeolites | Exchange between a deuterated source and the substrate. rsc.org |

Once a deuterated synthon like bromobenzene-d5 is prepared, it can be incorporated into the clomiphene structure using established synthetic strategies for triphenylethylenes. A common approach involves the construction of the carbon skeleton followed by the addition of the side chain.

A representative synthetic sequence could be:

Grignard Reagent Formation: Bromobenzene-d5 is converted to its corresponding Grignard reagent, phenyl-d5-magnesium bromide, by reacting it with magnesium metal.

Nucleophilic Addition: This Grignard reagent is then added to a suitable diaryl ketone, such as 4-benzyloxy-2-chlorobenzophenone, to form a triphenylethanol intermediate.

Dehydration and Deprotection: The resulting alcohol is dehydrated under acidic conditions to form the triphenylethylene double bond. Subsequent removal of the benzyl protecting group yields the deuterated phenolic core of clomiphene.

Alkylation: The phenol is then alkylated with 2-chloro-N,N-diethylethanamine to attach the side chain, yielding Clomiphene-d5. google.comgoogle.com

This sequence ensures that the pentadeuterated phenyl ring is securely installed within the molecular framework prior to the final N-oxidation step.

Advanced Purification and Isolation Procedures for Labeled Metabolites

The purification and isolation of isotopically labeled metabolites such as this compound are critical steps to ensure the final product is free from starting materials, non-labeled species, and other synthesis-related impurities. High purity is essential for its use as an internal standard in quantitative bioanalytical assays. Advanced procedures typically involve a combination of chromatographic and extraction techniques.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of this compound. This method allows for the separation of the target molecule from closely related impurities with high resolution. The process is a scaled-up version of analytical HPLC, designed to isolate larger quantities of a substance.

The separation is most effectively achieved using reversed-phase chromatography. researchgate.netnih.gov In this mode, a nonpolar stationary phase is paired with a polar mobile phase. For this compound, a C18 (octadecylsilane) column is typically employed due to its strong retention of nonpolar compounds. nih.gov The mobile phase generally consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing a modifier like formic acid. researchgate.netnih.gov The gradient elution, where the concentration of the organic solvent is gradually increased, is crucial for resolving the N-oxide metabolite from the parent clomiphene and other byproducts. The collected fractions corresponding to the this compound peak are then combined, and the solvent is removed, often by lyophilization or evaporation under reduced pressure, to yield the purified compound.

Table 1: Typical Preparative HPLC Parameters for Clomiphene Metabolite Purification

| Parameter | Specification |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Gradient |

| Detection | UV-Vis or Mass Spectrometry (MS) |

Crystallization: While specific crystallization protocols for this compound are not extensively detailed in the public literature, general principles of crystallization can be applied to obtain a highly pure, stable solid form. The process involves dissolving the purified compound from preparative HPLC in a minimal amount of a suitable hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The choice of solvent is critical and may require screening various options, such as ethanol, methanol, or mixtures with water. Seeding with a pre-existing crystal can sometimes facilitate the process. This technique is highly effective at removing trace impurities that may co-elute during chromatography.

Solid-Phase Extraction (SPE): Solid-Phase Extraction is a versatile and rapid method primarily used for sample clean-up and concentration prior to more sensitive analyses, but it can also serve as a preliminary purification step after synthesis. sciopen.com For isolating a labeled metabolite like this compound from a complex reaction mixture or a biological matrix, a mixed-mode cation exchange sorbent can be effective.

The general SPE procedure involves the following steps:

Conditioning: The sorbent in the SPE cartridge is activated with an organic solvent (e.g., methanol).

Equilibration: The sorbent is prepared by washing with a solvent that mimics the sample matrix.

Loading: The sample containing this compound is passed through the cartridge. The basic nature of the diethylamino group allows it to be retained by the cation exchange sorbent.

Washing: Impurities are washed away with a mild solvent that does not displace the analyte.

Elution: The purified this compound is eluted from the sorbent using a solvent, often containing a basic modifier (like ammonium (B1175870) hydroxide (B78521) in an organic solvent), which disrupts the ionic interaction.

This technique is particularly useful for removing salts and highly polar or nonpolar impurities.

Analytical Characterization of Synthesized this compound

Mass Spectrometry (MS): Mass spectrometry is a definitive tool for confirming both the molecular weight and the deuterium content of this compound. Using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source in positive ion mode, the protonated molecule [M+H]⁺ is observed. nih.gov For this compound, the expected mass-to-charge ratio (m/z) would be 5 units higher than that of its unlabeled counterpart.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which confirms the compound's structure and the location of the deuterium labels. A characteristic fragmentation for N-oxides is the neutral loss of an oxygen atom ([M+H-16]⁺). nih.gov The deuterium atoms in this compound are located on the ethyl groups. Therefore, fragment ions containing the N,N-diethylethanamine oxide moiety will exhibit the corresponding mass shift, confirming the label's position.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Unlabeled (m/z) | Deuterated (d5) (m/z) | Note |

|---|---|---|---|

| [M+H]⁺ | 422.18 | 427.21 | Protonated molecule |

| [M+H-16]⁺ | 406.19 | 411.22 | Loss of oxygen from N-oxide |

Note: m/z values are theoretical and based on the most abundant isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure. While specific spectra for this compound are not publicly available, the expected spectral features can be deduced.

¹H NMR: The most significant difference in the proton NMR spectrum of this compound compared to the unlabeled compound would be the absence or dramatic reduction of signals corresponding to the ethyl protons (-CH₂CH₃) of the diethylamino group. The remaining signals for the aromatic and vinyl protons would be consistent with the core clomiphene structure.

¹³C NMR: In the carbon-13 NMR spectrum, the carbon atoms directly bonded to deuterium atoms will exhibit two key changes: a characteristic triplet splitting pattern due to C-D coupling and an upfield shift (a move to lower ppm values) compared to the corresponding carbons in the unlabeled compound. washington.edu

²H NMR: Deuterium NMR can be used to directly observe the resonance of the deuterium nuclei, confirming their presence and chemical environment.

HPLC is the standard method for assessing the chemical and isomeric purity of this compound. The same reversed-phase HPLC conditions used for purification can be adapted for analytical purposes, employing a smaller-diameter column and a lower flow rate to achieve higher resolution and sensitivity. rjptonline.orgrjptonline.org

Purity is determined by integrating the area of the main compound peak and comparing it to the total area of all peaks in the chromatogram. Detection is typically performed using a UV detector, often at a wavelength around 295 nm, or a mass spectrometer for greater specificity and sensitivity. rjptonline.org For use as a reference standard, the purity of this compound is expected to be ≥98%. washington.edu

Table 3: Example HPLC Parameters for Purity Assessment

| Parameter | Specification |

|---|---|

| Column | ZORBAX Eclipse plus C18 (e.g., 100 mm × 2.1 mm, 1.8 µm) nih.gov |

| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | UV at 295 nm or ESI-MS/MS nih.govrjptonline.org |

| Column Temp. | 45 °C researchgate.net |

Advanced Analytical Methodologies and Applications of Clomiphene D5 N Oxide

Development of Quantitative Bioanalytical Methods Using Mass Spectrometry

The quantitative analysis of clomiphene and its metabolites in biological matrices is critical for understanding its metabolic profile. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, has become the definitive tool for this purpose due to its high sensitivity and selectivity. researchgate.net In these bioanalytical methods, stable isotope-labeled internal standards are essential for accurate quantification. Clomiphene-d5 N-Oxide serves as an ideal internal standard for the quantification of the corresponding Clomiphene N-Oxide metabolite. The use of a deuterated standard, which co-elutes with the analyte but is differentiated by mass, effectively compensates for variations in sample preparation, matrix effects, and instrument response. nih.gov N-oxide metabolites can be unstable and prone to reverting to the parent drug, making the use of a stable isotope-labeled internal standard and carefully controlled analytical conditions paramount for robust and reliable quantification. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of clomiphene and its metabolites, including the N-oxide forms, in biological samples such as plasma and urine. nih.govresearchgate.net This methodology offers superior sensitivity and specificity compared to other analytical approaches. researchgate.net Development of a robust LC-MS/MS method involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure accurate and reproducible results. The use of a triple quadrupole mass spectrometer is common, allowing for detection in the highly selective multiple reaction monitoring (MRM) mode. nih.govjapsonline.com

Effective chromatographic separation is crucial to resolve clomiphene, its isomers ((E)- and (Z)-clomiphene), and its various metabolites from endogenous matrix components, thereby minimizing ion suppression and ensuring accurate quantification. nih.govdshs-koeln.de Reversed-phase chromatography is the most common approach.

Research findings indicate that C18 columns are highly effective for this separation. nih.govresearchgate.netdshs-koeln.de For instance, studies have successfully utilized columns like the ZORBAX Eclipse plus C18 (1.8 μm particle size) and the Acquity UPLC BEH C18 (1.7 µm) to achieve efficient separation. nih.govdshs-koeln.de

The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution containing a modifier, such as formic acid, to improve peak shape and ionization efficiency. japsonline.comdshs-koeln.dedshs-koeln.de Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is generally employed to ensure the timely elution of all analytes, from polar metabolites to the less polar parent drug. dshs-koeln.dedshs-koeln.de

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | ZORBAX Eclipse plus C18 (100 mm × 2 mm, 1.8 µm) nih.govresearchgate.net | Xterra (125 mm x 2.1 mm, 5µm) dshs-koeln.de | YMC-Pack C18-AM (50 mm x 4.6 mm, 3µm) japsonline.com |

| Mobile Phase A | 0.1% Formic acid in water nih.govresearchgate.net | Acetonitrile (B52724)/0.1% Formic acid (95:5, v/v) dshs-koeln.de | Not specified |

| Mobile Phase B | 0.1% Formic acid in acetonitrile nih.govresearchgate.net | Acetonitrile/0.1% Formic acid (5:95, v/v) dshs-koeln.de | Methanol:Acetonitrile:0.1% HCOOH (70:15:15, v/v/v) japsonline.com |

| Elution Type | Gradient nih.govresearchgate.net | Gradient dshs-koeln.de | Isocratic japsonline.com |

| Flow Rate | Not specified | 300 µL/min dshs-koeln.de | 0.70 mL/min japsonline.com |

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry for quantification. It involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. japsonline.com This process significantly reduces chemical noise and enhances selectivity.

For clomiphene and its metabolites, analysis is typically performed in positive electrospray ionization (ESI) mode. japsonline.comdshs-koeln.de The selection of MRM transitions begins with infusing a standard solution of the analyte to determine the mass-to-charge ratio (m/z) of the most abundant precursor ion and its most stable and intense product ions. For Clomiphene N-Oxide, the precursor ion would correspond to its protonated molecular mass. For its internal standard, this compound, the precursor ion would be shifted by +5 Da. The product ions may or may not retain the deuterium (B1214612) labels, depending on the fragmentation pathway.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Clomiphene | 406.18 | 100.11 | japsonline.comjapsonline.com |

| Hydroxy-clomiphene | 422.3 | Target fragments at m/z 313 and 298 | dshs-koeln.de |

| Clomiphene-N-oxide | 343 | 256 | researchgate.net |

| This compound (Internal Standard) | 348 (Predicted) | 256 or 261 (Predicted) |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

While LC-MS/MS is the more prevalent technique, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of clomiphene. However, due to the low volatility and polar nature of clomiphene and its metabolites, direct analysis by GC-MS is not feasible. jfda-online.com Therefore, a chemical derivatization step is required to convert the analytes into more volatile and thermally stable forms suitable for gas chromatography. jfda-online.com

This additional sample preparation step can introduce variability and may be more complex than typical LC-MS/MS procedures. jfda-online.com Common derivatization reactions include silylation or acylation, which target polar functional groups. While GC-MS methods for clomiphene have been developed, they are less common in modern bioanalytical laboratories for this specific application. The National Institute of Standards and Technology (NIST) database includes mass spectrometry and gas chromatography data for clomiphene, which can be a resource for method development. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF), is a powerful tool for the identification and structural elucidation of drug metabolites. rsc.orgnih.gov Unlike triple quadrupole instruments that are primarily used for targeted quantification, HRMS instruments like Quadrupole Time-of-Flight (QTOF) provide high-resolution, accurate mass data, which is invaluable for identifying unknown compounds. nih.gov

This technique is particularly useful in metabolic studies where the goal is to discover and characterize previously unidentified metabolites. nih.gov By analyzing post-administration samples, researchers can detect new metabolic products of clomiphene. For instance, studies using LC-QTOF-MS have successfully identified and characterized seven previously unreported metabolites of clomiphene in human urine, revealing a new metabolic pathway involving hydrogenation. nih.gov

A key advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically within 5 ppm). rsc.orgnih.gov This accurate mass measurement allows for the unambiguous determination of the elemental composition (the exact number of carbon, hydrogen, oxygen, nitrogen, and other atoms) of the parent ion and its fragments.

This capability is crucial for confirming the identity of suspected metabolites and for proposing structures for novel ones. For example, potential biomarkers for clomiphene administration, such as 3,4-dihydroxy-dihydro-clomiphene and 3,4-dihydroxy-dihydro-deethyl-clomiphene, were identified by their accurate m/z values of 440.1991 and 412.1674, respectively. nih.gov The small difference between the measured mass and the theoretical mass calculated for a proposed elemental formula provides strong evidence for the metabolite's identity.

| Metabolite | Proposed Formula | Theoretical Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| 3,4-dihydroxy-dihydro-clomiphene | C26H30ClNO3 | 440.1987 | 440.1991 | 0.91 |

Fragmentation Pattern Analysis for Structural Elucidation

The structural elucidation of this compound via mass spectrometry is heavily reliant on the analysis of its fragmentation patterns. In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the molecule is first ionized and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.

A primary and diagnostic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom, a process often referred to as deoxygenation. nih.gov This results in a fragment ion with a mass 16 Da less than the protonated molecule ([M+H]+ - 16). nih.gov For this compound, this deoxygenation provides clear evidence of the N-oxide functional group.

Further fragmentation occurs along the diethylaminoethyl side chain. Characteristic losses can produce product ions at m/z 100, 85, 72, and 57. dshs-koeln.de The presence of the five deuterium atoms on one of the phenyl rings is a critical tool for structural confirmation. Any fragment that retains this deuterated ring will have a mass-to-charge ratio (m/z) that is 5 units higher than the corresponding fragment from an unlabeled analogue. This mass shift unequivocally confirms the location of the deuterium label and helps in piecing together the molecular structure from its fragments. nih.gov

Table 1: Hypothetical Fragmentation Pattern of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Neutral Loss/Fragment | Structural Significance |

| 422.0 [M+H]+ | 406.0 | Loss of Oxygen (-16 Da) | Confirms N-Oxide moiety |

| 422.0 [M+H]+ | 100.1 | Diethylamino group fragment | Confirms side chain structure |

| 422.0 [M+H]+ | Varies | Fragment containing the d5-phenyl ring | Confirms location of isotopic label |

| 406.0 [M-O+H]+ | Varies | Fragment containing the d5-phenyl ring from the deoxygenated ion | Confirms location of isotopic label |

This compound as an Internal Standard in Quantitative Analysis

In quantitative analysis, particularly in complex matrices like biological fluids, accuracy and precision can be compromised by variations during sample preparation and analysis. This compound serves as an ideal internal standard to correct for these variations, primarily through the technique of Isotope Dilution Mass Spectrometry (IDMS).

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a definitive analytical method for determining the quantity of a chemical substance. wikipedia.org The core principle involves adding a known amount of an isotopically labeled version of the analyte—in this case, this compound—to the sample containing the unlabeled analyte (Clomiphene N-Oxide). osti.gov This isotopically enriched standard is often called a "spike" or "tracer". osti.gov

The labeled internal standard is assumed to behave identically to the unlabeled analyte throughout the entire analytical process, including extraction, chromatography, and ionization. wikipedia.org After the sample is processed, a mass spectrometer is used to measure the ratio of the unlabeled analyte to the labeled internal standard. osti.gov Because a known amount of the internal standard was added at the beginning, this measured ratio allows for a highly accurate calculation of the original concentration of the unlabeled analyte in the sample, effectively correcting for any sample loss or variability during the procedure. rsc.org

Method Validation Metrics: Linearity, Sensitivity, Precision, and Accuracy

For any quantitative method to be considered reliable, it must be rigorously validated according to regulatory guidelines. When using this compound as an internal standard for the quantification of Clomiphene N-Oxide, the method is assessed against several key performance metrics.

Linearity: This metric establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against known concentrations. The relationship is typically evaluated by the coefficient of determination (r²), with a value of >0.99 being desirable. japsonline.comjapsonline.com

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. impactfactor.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. Intra-day and inter-day precision are assessed to evaluate the method's reproducibility over short and long periods. japsonline.comrjptonline.org

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations (quality control samples) and is expressed as the percentage of the nominal concentration. japsonline.comrjptonline.org

Table 2: Representative Method Validation Data for a Bioanalytical LC-MS/MS Assay

| Validation Parameter | Metric | Acceptance Criteria | Typical Result |

| Linearity | Calibration Range | - | 12.5–500.0 ng/mL japsonline.com |

| Coefficient of Determination (r²) | ≥ 0.99 | > 0.99 japsonline.com | |

| Sensitivity | LLOQ | Signal-to-Noise > 10 | 12.5 ng/mL japsonline.com |

| Precision | Intra-day Precision (%RSD) | < 15% | 1.91% - 3.89% japsonline.com |

| Inter-day Precision (%RSD) | < 15% | < 5% japsonline.com | |

| Accuracy | Mean Accuracy | 85-115% (100 ± 15%) | 93.64% - 103.84% japsonline.com |

Assessment and Mitigation of Matrix Effects in Complex Biological Samples

Matrix effects are a significant challenge in LC-MS bioanalysis, referring to the alteration of ionization efficiency (suppression or enhancement) of an analyte due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids, or proteins in plasma). nih.goveijppr.com These effects can compromise the accuracy, precision, and sensitivity of a method. eijppr.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. chromatographyonline.com Because it is structurally and chemically almost identical to the analyte, it co-elutes from the liquid chromatography column and experiences the same ionization suppression or enhancement. medipharmsai.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix effect is normalized, leading to more accurate and reliable quantification. nih.gov

The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF), which is the ratio of the analyte's peak response in the presence of matrix ions to its response in a clean solution. An IS-normalized MF close to 1.0 indicates that the internal standard has effectively compensated for the matrix effect. nih.gov

Table 3: Assessment of Matrix Effect Using an Internal Standard

| Quality Control Level | Analyte Response (in Blank Plasma Extract) | Analyte Response (in Diluent) | Matrix Effect (%) |

| Low QC | 95.37 | 100 | 95.37% japsonline.com |

| High QC | 102.89 | 100 | 102.89% japsonline.com |

Data adapted from a study on clomiphene, demonstrating typical matrix effect values when an internal standard is used. japsonline.com Values between 85% and 115% are generally considered acceptable.

Application in Quality Control and Reference Standard Development within Pharmaceutical Science

This compound is a valuable tool in pharmaceutical science, serving as a high-purity reference standard for quality control (QC) and method development. Its well-characterized nature makes it suitable for ensuring the identity, purity, and quality of pharmaceutical products containing Clomiphene.

Impurity Profiling and Identification in Clomiphene Pharmaceutical Formulations

Impurity profiling is a critical component of pharmaceutical development and manufacturing, mandated by regulatory agencies to ensure the safety and efficacy of drug products. daicelpharmastandards.com Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or storage. daicelpharmastandards.com Clomiphene N-Oxide is a known impurity and metabolite of Clomiphene. daicelpharmastandards.comnih.gov

In this context, this compound is used as an internal standard for the precise and accurate quantification of the unlabeled Clomiphene N-Oxide impurity in the final drug product. resolvemass.ca By spiking a known quantity of this compound into a sample of the Clomiphene formulation, analysts can use LC-MS to reliably measure the level of the corresponding impurity. This approach is crucial for:

Validating analytical methods designed to detect and quantify impurities. synthinkchemicals.com

Performing stability studies to understand how the impurity profile changes over time under various conditions. nih.gov

Ensuring that batches of the pharmaceutical formulation consistently meet the stringent purity specifications set by pharmacopeias and regulatory bodies.

Qualification and Certification of Clomiphene-N-Oxide as a Reference Standard

The utility of any compound in quantitative analysis hinges on its availability as a well-characterized reference standard. This compound, as a stable isotope-labeled internal standard, undergoes a rigorous qualification and certification process to ensure its identity, purity, and concentration are accurately established. This process is fundamental for its use in regulated bioanalytical studies.

Suppliers of pharmaceutical reference standards provide this compound with a comprehensive Certificate of Analysis (CoA). This document serves as evidence of its certification and details the results of various analytical tests performed to confirm its quality. The qualification typically involves:

Identity Confirmation: Spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure, including the correct placement of the deuterium atoms and the N-oxide moiety.

Purity Assessment: Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC), are employed to determine the purity of the standard. This involves quantifying the main compound and identifying any potential impurities, including isomeric impurities.

Concentration Assignment: For standards provided as a solution, the concentration is precisely determined and documented. For solid materials, the purity value is used to calculate the exact amount of substance.

The availability of certified this compound is crucial for analytical method development, validation, and routine sample analysis, ensuring the consistency and reliability of analytical data. cleanchemlab.comsynzeal.com

Role in Method Validation (AMV) for Pharmaceutical Analysis

Analytical Method Validation (AMV) is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose. impactfactor.org In pharmaceutical analysis, particularly in pharmacokinetic and metabolic studies, this compound plays a critical role as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry. Because it is chemically identical to the analyte (Clomiphene N-Oxide) but has a different mass, it co-elutes chromatographically and experiences similar ionization effects and potential matrix interferences during analysis. By adding a known amount of this compound to every sample, calibration standard, and quality control sample, any variability during sample preparation (e.g., extraction) and analysis is corrected for by normalizing the analyte's response to the internal standard's response. nih.gov

During AMV, this compound is used to help assess several key validation parameters as stipulated by regulatory guidelines (e.g., FDA, ICH). impactfactor.orgnih.gov

Table 1: Key AMV Parameters Assessed Using this compound as an Internal Standard

| Validation Parameter | Description | Role of this compound |

| Specificity & Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Ensures that no endogenous matrix components interfere with the detection of the analyte or the IS. |

| Accuracy | The closeness of the measured value to the true value. | The IS corrects for systemic errors, improving the accuracy of the quantification of Clomiphene N-Oxide. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The IS minimizes variability from sample preparation and instrument response, leading to better precision (lower %RSD). |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | The ratio of the analyte peak area to the IS peak area is plotted against concentration to establish the calibration curve. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. impactfactor.org | A consistent IS response is critical for reliably measuring the low analyte response at the LOQ. nih.gov |

| Matrix Effect | The alteration of analyte response due to the presence of co-eluting, undetected matrix components. | The IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective normalization and correction. |

| Recovery | The efficiency of the extraction procedure of an analytical method within a limited variance. | The response of the IS is used to normalize for losses during the sample extraction process. |

Chromatographic and Spectroscopic Techniques for Isomer Differentiation (e.g., E/Z Isomers)

Clomiphene and its metabolites, including the N-oxide, exist as geometric (E/Z) isomers. mdpi.com These isomers can have different pharmacological activities and metabolic fates, making their separation and individual quantification essential. ki-nd.de Advanced analytical techniques combining chromatography and spectroscopy are employed for this purpose.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for separating the E and Z isomers of clomiphene metabolites. nih.govsci-hub.st Reversed-phase chromatography is commonly utilized. For instance, a successful separation of clomiphene metabolite isomers has been achieved using a C18 column with a gradient mobile phase consisting of aqueous formic acid and acetonitrile with formic acid. nih.gov This method allows for the chromatographic resolution of the isomers prior to their detection. The choice of column chemistry, mobile phase composition, and gradient profile are critical parameters that are optimized to achieve baseline separation of the E and Z isomers.

Spectroscopic Differentiation: Tandem mass spectrometry (MS/MS) is the definitive spectroscopic technique for the detection, differentiation, and quantification of the isomers following chromatographic separation. nih.gov Using positive electrospray ionization (ESI), the parent ions of the E and Z isomers of this compound are selected and fragmented. The resulting product ions are monitored in a process known as Multiple Reaction Monitoring (MRM). While the isomers have the same mass and often produce similar fragment ions, their relative abundances can sometimes differ. However, the primary differentiation relies on their different retention times from the HPLC separation. The MS/MS detector provides high sensitivity and selectivity, allowing for quantification even at very low concentrations, such as the 0.06 ng/mL lower limit of quantification reported for clomiphene-N-oxides in human plasma. nih.gov

Table 2: Example of LC-MS/MS Parameters for Clomiphene Metabolite Isomer Analysis

| Parameter | Specification | Purpose |

| Chromatography System | HPLC or UPLC | High-resolution separation of isomers. nih.govsci-hub.st |

| Column | ZORBAX Eclipse plus C18 (1.8 µm) | Stationary phase for reversed-phase separation. nih.gov |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | Elutes and separates the isomers based on their polarity. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged parent ions for MS analysis. nih.gov |

| Mass Spectrometer | Triple Quadrupole | Allows for MS/MS experiments (MRM). nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific parent-to-product ion transitions. nih.gov |

Investigations into Clomiphene Metabolism and Biotransformation Pathways Utilizing Deuterated N Oxide

In Vitro Metabolic Pathway Elucidation Studies

In vitro models are essential for identifying the metabolic pathways of xenobiotics without the complexities of a whole biological system. Sub-cellular fractions, particularly liver microsomes, are widely used as they are an enriched source of key drug-metabolizing enzymes like Cytochrome P450s (CYPs). thermofisher.com

Hepatic microsomal incubations are a standard in vitro method for studying the metabolism of drugs. thermofisher.com Research involving the incubation of clomiphene with rat liver microsomes has successfully identified the formation of several metabolites, including N-desethyl, 4-hydroxy, and N-oxide variants. nih.gov These experiments typically involve combining the substrate (clomiphene) with liver microsomes and necessary co-factors, such as NADPH, to initiate the enzymatic reactions. thermofisher.com The resulting mixture is then analyzed, often using techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), to identify and quantify the parent drug and its metabolites. nih.govdshs-koeln.de The use of deuterated standards, such as Clomiphene-d5 N-Oxide, in these assays is crucial for accurate quantification and confirmation of metabolite identity. researchgate.netnih.gov

The Cytochrome P450 superfamily of enzymes is a major contributor to the Phase I metabolism of many drugs. nih.gov Studies have pinpointed specific CYP isoforms responsible for the biotransformation of clomiphene. Research indicates that CYP2D6 is the primary enzyme responsible for the metabolism of enclomiphene (B195052), one of the two isomers of clomiphene. nih.govresearchgate.net This includes the formation of its active 4-hydroxy metabolites. researchgate.net The rate of enclomiphene metabolism has been shown to correlate directly with the amount of CYP2D6 present in human liver microsomes. nih.govresearchgate.net

| Enzyme | Clomiphene Isomer | Primary Metabolic Reaction | Reference |

|---|---|---|---|

| CYP2D6 | Enclomiphene ((E)-Clomiphene) | 4-hydroxylation, N-deethylation | nih.govresearchgate.netoup.com |

| CYP3A4 | Zuclomiphene ((Z)-Clomiphene) | N-deethylation | nih.govoup.com |

| CYP2C19 | Enclomiphene | N-deethylation (minor) | oup.com |

| CYP2B6 | Enclomiphene | 4-hydroxylation (minor) | oup.com |

While CYPs are the most studied enzymes in clomiphene metabolism, other enzyme systems could potentially contribute to its biotransformation. Flavin-containing monooxygenases (FMOs), for example, are another class of enzymes known to catalyze the N-oxidation of various compounds. However, the existing research on clomiphene metabolism has predominantly focused on the CYP family, and the role of FMOs or other enzymes in the formation of Clomiphene N-Oxide has not been extensively detailed.

Deuterium (B1214612) Labeling for Tracing Metabolic Fates and Reaction Mechanisms

Isotopic labeling, particularly with deuterium (a stable, heavy isotope of hydrogen), is an invaluable technique in metabolic research. Substituting hydrogen atoms with deuterium atoms in a drug molecule, creating a deuterated analog like this compound, allows researchers to trace the molecule and its fragments through complex biological systems. nih.gov

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov In drug metabolism, a significant KIE is observed if the bond to the isotopically labeled atom is broken during the rate-limiting step of the reaction. For N-oxidation, if a C-H bond adjacent to the nitrogen atom is involved in the rate-determining step, replacing hydrogen with deuterium could slow down the reaction.

While specific KIE data for the N-oxidation of clomiphene is not widely published, the principle is well-established for other P450-catalyzed reactions. nih.gov For instance, a large KIE in the O-deethylation of 7-ethoxycoumarin (B196162) catalyzed by cytochrome P-448 indicated that C-H bond cleavage was a critical, rate-affecting step. nih.gov Applying this principle, studying the rate of N-oxide formation from Clomiphene versus Clomiphene-d5 could provide mechanistic insight into the enzymatic process, confirming whether a C-H bond cleavage is integral to the rate-limiting step of N-oxidation.

Deuterium labeling serves as a powerful tracer for elucidating metabolic pathways. The mass of a deuterated molecule is higher than its non-deuterated counterpart. This mass difference is easily detectable by mass spectrometry, allowing for the unambiguous identification of metabolites derived from the labeled drug. nih.gov

When Clomiphene-d5 is used in an in vitro incubation study, any resulting metabolites will retain the deuterium atoms, unless the metabolic reaction occurs at the site of labeling. This allows researchers to:

Confirm Metabolic Pathways: By detecting the mass shift corresponding to the deuterium labels in a suspected metabolite, its origin from the parent drug can be definitively confirmed.

Distinguish from Endogenous Compounds: The unique mass of the labeled metabolites allows them to be clearly distinguished from any interfering endogenous compounds in the biological matrix.

Aid in Structural Elucidation: The location of the deuterium label can help in determining the structure of novel metabolites by pinpointing which parts of the molecule have remained intact.

This technique is especially useful in identifying complex or unexpected metabolic products and in clarifying the sequence of metabolic reactions.

| Technique | Principle | Application in this compound Studies |

|---|---|---|

| Mass Spectrometry (MS) | Separates ions based on mass-to-charge ratio. | Distinguishes between unlabeled metabolites and heavier, deuterium-labeled metabolites, confirming their origin. |

| Kinetic Isotope Effect (KIE) Analysis | Measures the change in reaction rate upon isotopic substitution. | Helps determine if C-H bond cleavage at a labeled position is the rate-limiting step in the N-oxidation reaction. |

| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei. | Can be used to determine the exact location of deuterium atoms in a metabolite, aiding in structural elucidation. nih.gov |

Comparison of Metabolic Profiles of Clomiphene and its N-Oxide Metabolites

Studies involving the incubation of clomiphene with rat liver microsomes have confirmed the formation of N-oxide metabolites alongside other products like 4-hydroxyclomiphene (B10858560) and N-desethylclomiphene. nih.gov Further research has identified specific N-oxide metabolites in human urine, including N-oxide-4-hydroxyclomiphene and N-oxide-α-hydroxy-3-methoxy-4-hydroxyclomifene, demonstrating the complexity of clomiphene's biotransformation.

Relative Abundance of N-Oxide Metabolites in Biotransformation Studies

The development of sensitive analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), has enabled the quantification of various clomiphene metabolites, including the N-oxides, in biological matrices like human plasma. nih.gov These methods often employ stable isotope-labeled internal standards, such as deuterated analogues of the metabolites, to ensure accuracy. nih.govresearchgate.net

In studies quantifying the plasma levels of clomiphene and its metabolites after a single dose, N-oxide metabolites were detected, although their concentrations can be relatively low compared to other metabolites. For instance, a highly sensitive assay was developed with a lower limit of quantification for clomiphene-N-oxides as low as 0.06 ng/mL in human plasma. nih.gov This indicates that while they are part of the metabolic profile, they may represent a minor pathway compared to other biotransformations.

Below is a table summarizing the lower limits of quantification for various clomiphene metabolites, highlighting the sensitivity of the analytical methods used in these biotransformation studies.

| Metabolite | Lower Limit of Quantification (ng/mL) |

| Clomiphene-N-Oxides | 0.06 |

| (E)-N-desethylclomiphene | 0.3 |

This table illustrates the analytical sensitivity for detecting clomiphene metabolites, including the N-oxide forms, in human plasma.

Influence of Stereochemistry on Metabolic Pathways

Clomiphene is administered as a mixture of two geometric isomers, (E)-clomiphene (enclomiphene) and (Z)-clomiphene (zuclomiphene), which exhibit different pharmacological properties and metabolic fates. dshs-koeln.de The stereochemistry of the parent drug significantly influences the metabolic pathways, including the formation of N-oxide metabolites.

Research has focused on developing stereoselective assays to quantify the individual isomers of both the parent drug and its metabolites. nih.gov It has been noted that the (Z)-isomer, zuclomiphene, undergoes N-dealkylation and oxidation reactions. dshs-koeln.de While specific quantitative data on the stereoselective formation of N-oxide metabolites is limited in the provided context, the development of analytical methods capable of separating the (E) and (Z) isomers of clomiphene and its various metabolites, including N-oxides, is a critical step in understanding these stereochemical influences. nih.govresearchgate.net The use of synthesized deuterated analogues for both (E)- and (Z)-isomers as internal standards in these assays underscores the importance of stereochemistry in clomiphene metabolism research. nih.govresearchgate.net

Advancements and Future Perspectives in Labeled Compound Research

Integration of Clomiphene-d5 N-Oxide in Comprehensive Metabolomics Workflows

Metabolomics, the large-scale study of small molecules in biological systems, relies on highly accurate and reproducible analytical methods to quantify metabolites. thermofisher.com The integration of stable isotope-labeled (SIL) internal standards is a cornerstone of quantitative metabolomics, particularly in workflows utilizing liquid chromatography-mass spectrometry (LC-MS). thermofisher.comnih.gov this compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, Clomiphene N-Oxide, a metabolite of the drug clomiphene.

The principle of its use is based on isotope dilution mass spectrometry. A known quantity of this compound is spiked into a biological sample (e.g., plasma or urine) prior to sample preparation and analysis. thermofisher.com Because the deuterated standard is chemically identical to the endogenous metabolite, it experiences the same variations during extraction, handling, and injection. kcasbio.com However, it is distinguishable by the mass spectrometer due to its higher mass (from the five deuterium (B1214612) atoms).

During LC-MS/MS analysis, the instrument monitors a specific mass transition for both the unlabeled metabolite (analyte) and the labeled internal standard. By calculating the ratio of the analyte's signal to the known concentration of the internal standard, a precise quantification of the Clomiphene N-Oxide metabolite can be achieved. clearsynth.com This approach effectively compensates for two major challenges in bioanalysis:

Matrix Effects : Co-eluting compounds from complex biological samples can either suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. The SIL internal standard, which co-elutes with the analyte, is affected by the matrix in the same way, thus normalizing the response. kcasbio.comclearsynth.comtexilajournal.com

Sample Preparation Variability : Losses during extraction or other sample processing steps are accounted for because both the analyte and the internal standard are lost in the same proportion. thermofisher.com

The use of SIL standards like this compound in targeted metabolomics workflows, especially with sensitive triple quadrupole mass spectrometers, bridges the gap between initial discovery and clinical implementation by providing the high degree of accuracy and reproducibility required for clinical studies. thermofisher.com

| Workflow Step | Challenge without Internal Standard | Solution Provided by this compound |

|---|---|---|

| Sample Collection & Storage | Potential for analyte degradation. | Standard is added post-collection, before analysis, to quantify what is present at the time of the assay. |

| Protein Precipitation/Extraction | Incomplete and variable recovery of the analyte. | Experiences identical recovery rates as the analyte, allowing for accurate ratio-based correction. |

| LC Separation | Minor shifts in retention time. | Co-elutes with the analyte, confirming identity and ensuring simultaneous measurement. |

| MS Ionization (ESI) | Ion suppression or enhancement from the biological matrix. kcasbio.com | Subjected to the same matrix effects, normalizing the signal response. clearsynth.com |

| Quantification | Signal intensity does not directly correlate with concentration. | Allows for precise quantification by comparing the peak area ratio of the analyte to the known concentration of the standard. clearsynth.com |

Development of Novel Labeled Analogs for Specific Metabolic Probes

Beyond their role as internal standards for quantification, isotopically labeled compounds are powerful probes for elucidating metabolic pathways. mssm.edumdpi.com The development of novel labeled analogs of a parent drug allows researchers to trace its journey through complex biochemical networks, identifying previously unknown metabolites and clarifying biotransformation routes. mssm.eduscripps.edu

The design of these metabolic probes involves strategically incorporating stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the drug molecule. hilarispublisher.com The choice of isotope and its position within the molecule are critical. For tracing studies, the label must be placed in a metabolically stable position to avoid being lost during enzymatic reactions. Conversely, placing a deuterium atom at a site of metabolism can intentionally slow down the reaction (a phenomenon known as the kinetic isotope effect), which can help identify specific sites of metabolism. hilarispublisher.com

While this compound is a standard for quantifying a known metabolite, the principles of its synthesis can be extended to create probes for discovery. For example, administering ¹³C-labeled clomiphene to an in vitro or in vivo system and using high-resolution mass spectrometry allows for the untargeted screening of all metabolites that retain the ¹³C label. scripps.edunih.gov This technique can uncover novel pathways beyond known reactions like N-oxidation or hydroxylation.

In a broader context, advancements in probe development include the creation of fluorescent probes and sensors that allow for real-time monitoring of metabolic processes within living cells. mblintl.commdpi.com These tools, while different from isotopic labels, are part of the same overarching goal: to visualize and understand metabolic changes with increasing specificity and sensitivity. mblintl.com

| Isotope | Type | Common Application | Key Advantage | Limitation |

|---|---|---|---|---|

| Deuterium (²H) | Stable | Internal standards, studying kinetic isotope effects. hilarispublisher.com | Relatively inexpensive and easy to synthesize. | Potential for chromatographic separation from the unlabeled analog and in-source back exchange. hilarispublisher.com |

| Carbon-13 (¹³C) | Stable | Metabolic flux analysis, untargeted metabolite screening. nih.gov | Label is very stable and not easily lost; mimics native compound behavior closely. | More expensive and complex to synthesize. nih.gov |

| Nitrogen-15 (¹⁵N) | Stable | Tracing nitrogen-containing compounds (e.g., amino acids, nucleotides). hilarispublisher.com | Essential for studying nitrogen metabolism pathways. | Applicable only to nitrogen-containing molecules. |

Enhanced Analytical Strategies for Ultra-Trace Analysis of Drug Metabolites

The detection and quantification of drug metabolites, which often exist at concentrations far lower than the parent drug, require highly sensitive and specific analytical techniques. rsc.org Modern analytical strategies have evolved to enable the robust analysis of metabolites at ultra-trace levels (ng/mL to pg/mL). nih.gov The gold standard for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

A comprehensive method for quantifying clomiphene and its metabolites, including the N-oxides, utilizes HPLC-tandem mass spectrometry with stable isotope-labeled internal standards. nih.gov This approach typically employs a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. youtube.com The MRM process is highly specific:

Precursor Ion Selection : The first quadrupole isolates ions corresponding to the mass-to-charge ratio (m/z) of the target metabolite (e.g., Clomiphene N-Oxide).

Fragmentation : The isolated precursor ions are fragmented in the collision cell.

Product Ion Selection : The third quadrupole isolates a specific fragment ion (product ion) characteristic of the metabolite.

By monitoring a unique precursor-to-product ion transition, the instrument can selectively detect the target metabolite with minimal interference from other molecules in the matrix. nih.gov A separate, parallel MRM transition is monitored for the deuterated internal standard (this compound). The development of ultra-high-performance liquid chromatography (UHPLC) further enhances these strategies by providing sharper peaks and better separation, improving sensitivity and throughput. chromatographyonline.com High-resolution mass spectrometry (HR-MS) platforms, such as Orbitrap or TOF analyzers, also facilitate metabolite identification by providing highly accurate mass measurements, which helps in determining the elemental composition of unknown metabolites. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

|---|---|---|---|

| Clomiphene N-Oxide | 422.2 | 100.1 | Quantification of the target metabolite. |

| This compound | 427.2 | 105.1 | Internal standard for accurate quantification. |

Computational Modeling and In Silico Predictions of N-Oxidation Pathways

Before a labeled standard like this compound can be synthesized, the metabolite it is designed to measure must first be identified. In silico (computational) methods are increasingly used in the early stages of drug development to predict the metabolic fate of a drug candidate, thereby guiding subsequent experimental studies. nih.govfrontiersin.org These tools can forecast potential sites of metabolism (SOMs) and the structures of likely metabolites, including those formed via N-oxidation. nih.gov

N-oxidation is a common Phase I metabolic reaction, often catalyzed by Cytochrome P450 (CYP) enzymes. nih.gov Computational models for predicting CYP-mediated metabolism generally fall into two categories:

Ligand-based approaches : These methods use the chemical structure of the drug molecule to predict its metabolic fate. nih.gov Machine learning models are trained on large datasets of known drug metabolism reactions to identify structural features or properties that make certain atoms susceptible to enzymatic attack. nih.govacs.org

Structure-based approaches : These methods utilize the three-dimensional structures of metabolic enzymes (e.g., CYP isoforms). nih.gov A drug molecule is computationally "docked" into the active site of the enzyme to determine if it can bind in an orientation that facilitates a specific reaction, such as N-oxidation. researchgate.net More advanced techniques like quantum mechanics/molecular mechanics (QM/MM) can model the reaction itself to calculate activation energies, providing a deeper understanding of metabolic selectivity. pnas.orgtechnologynetworks.com

| Approach | Principle | Strengths | Limitations |

|---|---|---|---|

| Rule-Based Expert Systems | Applies a predefined set of biotransformation rules to a molecule. youtube.com | Interpretable; based on established biochemical knowledge. | May not predict novel or rare metabolic pathways; limited scalability. |

| Machine Learning (e.g., SVM, Deep Learning) | Learns patterns from large datasets of known metabolic reactions to predict outcomes for new molecules. nih.govfrontiersin.org | High-throughput; can identify complex patterns and generalize to new structures. | Can be a "black box"; performance is highly dependent on the quality and diversity of training data. |

| Molecular Docking | Simulates the binding of a drug into the active site of a specific metabolic enzyme. researchgate.net | Provides mechanistic insight into enzyme-substrate interactions; enzyme-specific. | Computationally intensive; requires a known 3D structure of the enzyme. nih.gov |

| QM/MM Modeling | Uses quantum mechanics to model the reaction chemistry within the protein environment modeled by molecular mechanics. pnas.org | Provides the highest level of mechanistic detail and accuracy in predicting reaction feasibility. | Very high computational cost, limiting its use to detailed studies of a few specific reactions. |

Q & A

Q. How can cross-disciplinary approaches enhance research on this compound’s therapeutic applications?

- Methodological Answer : Integrate metabolomics (via untargeted LC-HRMS) to identify endogenous biomarkers affected by this compound. Combine with transcriptomic profiling (RNA-seq) of liver cell lines to map detoxification pathways. Collaborative data sharing platforms (e.g., CMIP5) ensure reproducibility across chemistry and toxicology domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.